![molecular formula C15H15NO B2777403 2-Propenamide,N-[1-(1-naphthalenyl)ethyl]- CAS No. 392304-10-8](/img/structure/B2777403.png)
2-Propenamide,N-[1-(1-naphthalenyl)ethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenamide, N-[1-(1-naphthalenyl)ethyl]- is an organic compound that belongs to the class of amides It is characterized by the presence of a propenamide group attached to a naphthalenyl ethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenamide, N-[1-(1-naphthalenyl)ethyl]- typically involves the reaction of 1-naphthyl ethylamine with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent unwanted side reactions. The reaction mixture is stirred at a low temperature, around 0-5°C, to control the exothermic nature of the reaction. After the completion of the reaction, the product is purified using column chromatography.
Industrial Production Methods
On an industrial scale, the production of 2-Propenamide, N-[1-(1-naphthalenyl)ethyl]- may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product. The purification process may involve crystallization or distillation techniques to obtain the desired compound in large quantities.
Chemical Reactions Analysis
Types of Reactions
2-Propenamide, N-[1-(1-naphthalenyl)ethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group is replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Halides or alkoxides substituted products.
Scientific Research Applications
2-Propenamide, N-[1-(1-naphthalenyl)ethyl]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Propenamide, N-[1-(1-naphthalenyl)ethyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The pathways involved in its mechanism of action include signal transduction pathways, where the compound influences cellular responses by binding to its target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-Propenamide, N-[1-(2-naphthalenyl)ethyl]-
- 2-Propenamide, N-[1-(3-naphthalenyl)ethyl]-
- 2-Propenamide, N-[1-(4-naphthalenyl)ethyl]-
Uniqueness
2-Propenamide, N-[1-(1-naphthalenyl)ethyl]- is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to its analogs, this compound may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
N-(1-naphthalen-1-ylethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-3-15(17)16-11(2)13-10-6-8-12-7-4-5-9-14(12)13/h3-11H,1H2,2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHBGITYELMEWDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
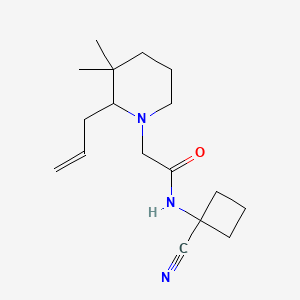
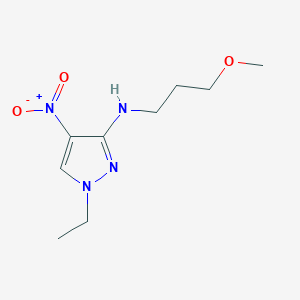
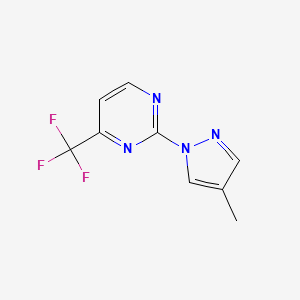
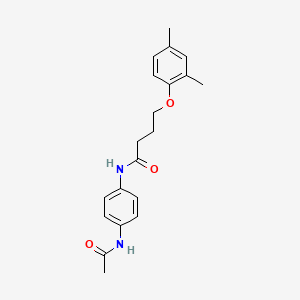
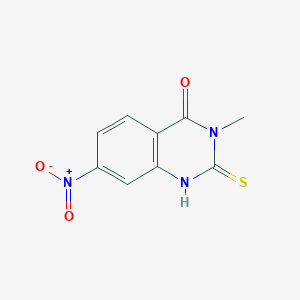

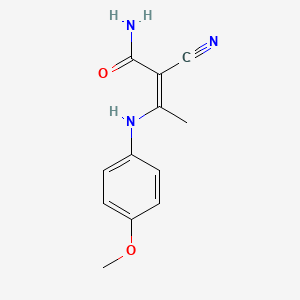
![2-(2-fluorophenoxy)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}acetamide](/img/structure/B2777331.png)
![3-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2777332.png)
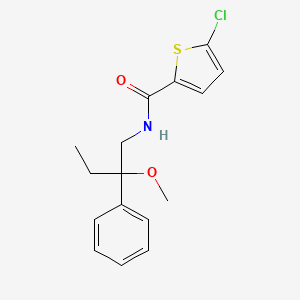
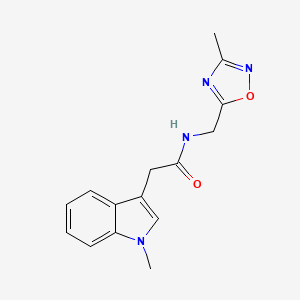
![1-[(Tert-butoxy)carbonyl]-3-hydroxyazetidine-2-carboxylic acid](/img/structure/B2777336.png)
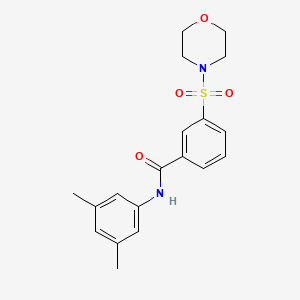
![tert-butyl N-{4-[(2-fluoropyridin-4-yl)formamido]butan-2-yl}-N-methylcarbamate](/img/structure/B2777342.png)
